molecular formula C8H16N2O2S2 B12977921 N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine

N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine

Cat. No.: B12977921
M. Wt: 236.4 g/mol
InChI Key: NLHHQVKNUCUQPE-UHFFFAOYSA-N
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Description

N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine is a heterocyclic compound that features both azetidine and thietane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction, catalyzed by DBU. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly

Properties

Molecular Formula

C8H16N2O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

N-[(1-methylsulfonylazetidin-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H16N2O2S2/c1-14(11,12)10-3-7(4-10)2-9-8-5-13-6-8/h7-9H,2-6H2,1H3

InChI Key

NLHHQVKNUCUQPE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(C1)CNC2CSC2

Origin of Product

United States

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